molecular formula C15H19N3O3 B2709292 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile CAS No. 2034317-31-0

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile

Cat. No.: B2709292
CAS No.: 2034317-31-0
M. Wt: 289.335
InChI Key: BAWFSWHDLIGYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile is a chemical compound with diverse applications in scientific research. It is used in various fields, including drug development and material synthesis. This compound is known for its unique structure, which includes a piperidine ring, a carbonitrile group, and a methoxyethoxy group attached to an isonicotinoyl moiety.

Scientific Research Applications

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is utilized in the production of advanced materials with unique properties, such as polymers and nanomaterials.

Safety and Hazards

The safety data sheet for a similar compound, N-BOC-Piperidine-4-carbonitrile, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on discovering new synthetic methods and exploring the biological activities of new piperidine derivatives .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 1-(2-(2-Methoxyethoxy)isonicotinoyl)piperidine-4-carbonitrile are not well-documented. Piperidine derivatives, which this compound is a part of, have been known to interact with various enzymes and proteins

Molecular Mechanism

The molecular mechanism of action of 1-(2-(2-Methoxyethoxy)isonicotinoyl)piperidine-4-carbonitrile is not yet fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

The synthesis of 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile involves several steps. One common method includes the reaction of piperidine-4-carbonitrile with 2-(2-methoxyethoxy)isonicotinoyl chloride under specific conditions. The reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isonicotinoyl moiety. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile can be compared with other similar compounds, such as:

    Piperidine-4-carbonitrile: This compound shares the piperidine ring and carbonitrile group but lacks the methoxyethoxy and isonicotinoyl moieties.

    N-Boc-piperidine-4-carbonitrile: Similar to piperidine-4-carbonitrile but with a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-20-8-9-21-14-10-13(2-5-17-14)15(19)18-6-3-12(11-16)4-7-18/h2,5,10,12H,3-4,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWFSWHDLIGYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)N2CCC(CC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.